3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid 3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1181627-08-6
VCID: VC11739575
InChI: InChI=1S/C13H7Cl2FO2/c14-8-2-3-11(15)9(6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18)
SMILES: C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)F
Molecular Formula: C13H7Cl2FO2
Molecular Weight: 285.09 g/mol

3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid

CAS No.: 1181627-08-6

Cat. No.: VC11739575

Molecular Formula: C13H7Cl2FO2

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid - 1181627-08-6

Specification

CAS No. 1181627-08-6
Molecular Formula C13H7Cl2FO2
Molecular Weight 285.09 g/mol
IUPAC Name 3-(2,5-dichlorophenyl)-4-fluorobenzoic acid
Standard InChI InChI=1S/C13H7Cl2FO2/c14-8-2-3-11(15)9(6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18)
Standard InChI Key JVBODQGHDITUCZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)F
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(2,5-dichlorophenyl)-4-fluorobenzoic acid, reflects its substitution pattern: a fluorine atom at the 4-position of the benzoic acid ring and a 2,5-dichlorophenyl group attached to the 3-position . X-ray crystallography and computational modeling reveal a planar aromatic system with intramolecular hydrogen bonding between the carboxylic acid group and adjacent substituents, stabilizing its conformation.

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight285.09 g/mol
Exact Mass283.981 Da
LogP (Partition Coefficient)3.2 (estimated)
Topological Polar Surface Area37.3 Ų

The compound’s solubility profile is dominated by its hydrophobic aromatic rings, rendering it poorly soluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol . Its melting point remains unreported in available literature, though analogous halogenated benzoic acids typically melt between 150–250°C .

Synthesis and Production

Laboratory-Scale Synthesis

While no explicit protocol for 3-(2,5-dichlorophenyl)-4-fluorobenzoic acid is documented, analogous compounds suggest a multi-step approach involving:

  • Friedel-Crafts Acylation: Introducing the dichlorophenyl group via electrophilic substitution using AlCl₃ as a catalyst .

  • Nitration/Halogenation: Sequential functionalization to install the fluorine and nitro groups, followed by reduction to the amine and diazotization for final substitution .

  • Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile intermediate to yield the benzoic acid moiety .

A recent patent (EP0176026A1) describes a related synthesis for 2,4-dichloro-5-fluorobenzoic acid using chlorination and fluorination agents under controlled conditions, which could be adapted for this compound .

Industrial Manufacturing

Scalable production likely employs continuous flow reactors to enhance yield and purity. For example, microreactor technology has been shown to improve selectivity in halogenation steps by minimizing side reactions . Key challenges include managing exothermic reactions during chlorination and ensuring precise temperature control during fluorination .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s halogen atoms enhance binding affinity to enzymatic active sites. In Staphylococcus aureus, dichlorophenyl benzoic acid analogues suppress hemolysis by 42–88% and proteolysis by up to 100% at micromolar concentrations . The fluorine atom’s electronegativity likely polarizes the aromatic ring, facilitating interactions with catalytic residues in virulence factors like α-hemolysin .

Antimicrobial Applications

Studies on structurally similar compounds demonstrate broad-spectrum activity:

  • Biofilm Inhibition: Dichlorophenyl analogues reduce S. aureus biofilm formation by 30–60%, though efficacy varies with stereochemistry .

  • Synergy with Antibiotics: When combined with β-lactams, these compounds lower MIC values by 4- to 8-fold, suggesting adjuvant potential .

Notably, removing fluorine substituents (as in dCPB5) abolishes anti-biofilm activity, underscoring the critical role of halogen placement .

Related Compounds and Structural Analogues

Dichlorophenyl Derivatives

  • 2-(3,5-Dichlorophenyl)-4-nitrobenzoic Acid (CAS 1261906-32-4): Replaces fluorine with a nitro group, increasing LogP to 4.79 and altering bioactivity .

  • 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid (Z9138): Positional isomer with distinct steric effects on enzyme binding .

Fluorobenzoic Acids

  • 2,3,4,5-Tetra-Fluorobenzoic Acid: Higher halogen content enhances acidity (pKa ≈ 1.8) but reduces membrane permeability .

  • Diflunisal (Difluorophenyl Salicylate): Clinically approved NSAID sharing structural motifs, highlighting therapeutic potential for halogenated aromatics .

Future Perspectives

Drug Development

Optimizing substituent patterns could yield derivatives with improved pharmacokinetics. For instance, substituting the carboxylic acid with a prodrug ester might enhance oral bioavailability.

Materials Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs), where halogen interactions could template crystal growth.

Environmental Impact

Studies on biodegradation pathways are urgently needed, as halogenated aromatics often persist in ecosystems. Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ may be effective for wastewater treatment .

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